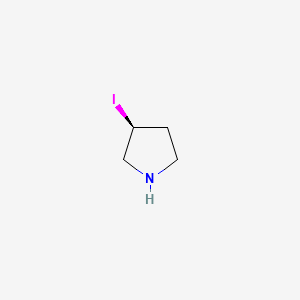

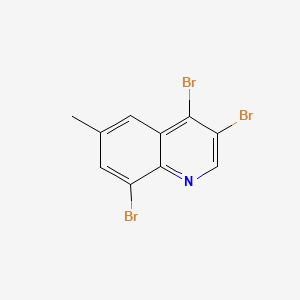

(3S)-3-Iodopyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-Iodopyrrolidine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. In We will also list future directions for research on this compound.

科学的研究の応用

Synthesis of Anisomycin Derivatives : A study by Kim et al. (2005) describes the preparation of 2-alkyl-3-acetoxy-4-iodopyrrolidines from D-tyrosine, which are important precursors for the synthesis of pyrrolidinediols. These compounds were then used to produce enantiomerically pure anisomycin derivatives, highlighting the significance of iodopyrrolidines in stereodivergent syntheses (Kim et al., 2005).

Synthesis of Codonopsinine : Davies et al. (2012) utilized a ring-closing iodoamination of homoallylic amines, leading to the formation of 3-iodopyrrolidines. This approach was instrumental in the total asymmetric synthesis of (-)-codonopsinine, a complex organic compound, demonstrating the utility of iodoamination in synthesizing biologically active molecules (Davies et al., 2012).

Synthesis of Substituted Pyrrolidines and Piperidines : Matos et al. (2005) discuss the functionalization of α- and β-positions of endocyclic enamine derivatives, leading to the formation of α-alkoxy-β-iodopyrrolidines. These compounds are valuable in the synthesis of substituted pyrrolidines and piperidines, which are key structures in many natural products and pharmaceuticals (Matos et al., 2005).

Application in the Synthesis of Absouline : Tang et al. (2005) describe a carbanionic approach to trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was then applied in the asymmetric synthesis of the alkaloid (+)-absouline. This study showcases the versatility of iodopyrrolidines in synthesizing complex alkaloids (Tang et al., 2005).

Synthesis of Pyrrolidines in Drug-Like Molecules : Vanommeslaeghe et al. (2009) extended the CHARMM General Force Field to cover a wide range of chemical groups in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidines. This research indicates the relevance of pyrrolidine structures, such as those derived from (3S)-3-Iodopyrrolidine, in computational drug design (Vanommeslaeghe et al., 2009).

特性

IUPAC Name |

(3S)-3-iodopyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSNNNRKXUISL-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693551 |

Source

|

| Record name | (3S)-3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289585-26-7, 1289585-34-7 |

Source

|

| Record name | Pyrrolidine, 3-iodo-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)

![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)